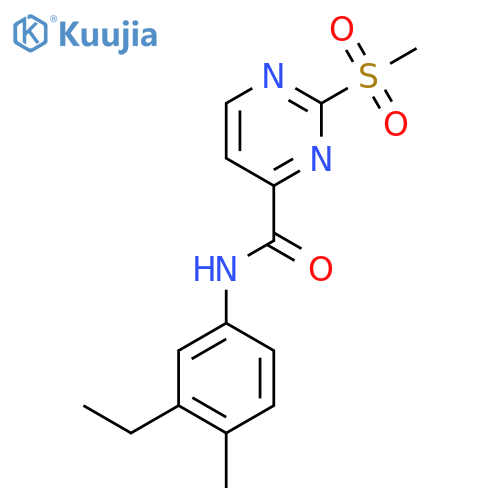Cas no 2411314-50-4 (N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide)

2411314-50-4 structure
商品名:N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26596107
- 2411314-50-4
- N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
- Z2319645072
-
- インチ: 1S/C15H17N3O3S/c1-4-11-9-12(6-5-10(11)2)17-14(19)13-7-8-16-15(18-13)22(3,20)21/h5-9H,4H2,1-3H3,(H,17,19)
- InChIKey: VUSSMXRTZQMNPX-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1=NC=CC(C(NC2C=CC(C)=C(C=2)CC)=O)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 319.09906259g/mol
- どういたいしつりょう: 319.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26596107-0.05g |
N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide |
2411314-50-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
2411314-50-4 (N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
